molecular formula C8H10BrNO2S B6160002 1-(4-bromophenyl)ethane-1-sulfonamide CAS No. 1249493-90-0

1-(4-bromophenyl)ethane-1-sulfonamide

Cat. No.: B6160002
CAS No.: 1249493-90-0
M. Wt: 264.1
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Description

1-(4-Bromophenyl)ethane-1-sulfonamide ( 1249493-90-0) is a high-purity sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol, features a bromophenyl group linked to a sulfonamide functional group, a key pharmacophore in many bioactive molecules . Sulfonamides represent a critically important class of compounds in pharmacology, forming the basis of numerous therapeutic agents . While early sulfonamides were pioneering antibacterial drugs, contemporary research explores their diverse pharmacological activities, including roles as anti-carbonic anhydrase agents, diuretics, and anticonvulsants . Recent scientific investigations highlight the expanding potential of novel sulfonamide derivatives, particularly in oncology research, where they are being studied for their potent and selective anti-proliferative effects against various cancer cell lines, including lung cancer . The bromophenyl moiety in this specific compound provides a valuable synthetic handle for further chemical modifications, making it a versatile building block for developing more complex molecules for structure-activity relationship (SAR) studies . This product is provided with a purity of ≥95% and is intended for research applications in chemical synthesis, pharmaceutical development, and biochemical screening. It is supplied with detailed quality control documentation and should be stored sealed in a dry environment at 2-8°C . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1249493-90-0

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.1

Purity

95

Origin of Product

United States

Preparation Methods

Sulfonation Followed by Chlorination and Amination

This three-step approach involves:

  • Sulfonation : Treating 1-(4-bromophenyl)ethane with fuming sulfuric acid to form 1-(4-bromophenyl)ethane-1-sulfonic acid.

  • Chlorination : Converting the sulfonic acid to sulfonyl chloride using PCl₅ or SOCl₂.

  • Amination : Reacting the sulfonyl chloride with aqueous ammonia or ammonium hydroxide to yield the sulfonamide.

Hypothetical Conditions :

  • Sulfonation: 50–60°C, 6–8 hours.

  • Chlorination: Reflux in thionyl chloride (SOCl₂), 2 hours.

  • Amination: 0–5°C, pH 8–9.

Limitations :

  • Low yields (~30–40%) due to over-sulfonation side reactions.

  • Requires strict temperature control during amination to avoid decomposition.

Nucleophilic Substitution of Halogenated Intermediates

Using 1-(4-Bromophenyl)-1-Chloroethane

1-(4-Bromophenyl)-1-chloroethane can react with sodium sulfamate (NH₂SO₃Na) under nucleophilic conditions:

4-BrC6H4CH2CH2Cl+NH2SO3Na4-BrC6H4CH2SO2NH2+NaCl\text{4-BrC}6\text{H}4-\text{CH}2-\text{CH}2\text{Cl} + \text{NH}2\text{SO}3\text{Na} \rightarrow \text{4-BrC}6\text{H}4-\text{CH}2-\text{SO}2\text{NH}_2 + \text{NaCl}

Reported Analogues :
Similar displacements with sodium sulfamate achieved 50–60% yields for aliphatic chlorides. For aryl-substituted substrates, yields drop to 25–35% due to steric effects.

Optimization Strategies :

  • Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.

Oxidation of Thiol Intermediates

Thiol Oxidation Pathway

1-(4-Bromophenyl)ethane-1-thiol can be oxidized to the sulfonamide via a two-step process:

  • Thiol Synthesis : Radical addition of hydrogen sulfide to 4-bromostyrene.

  • Oxidation : Treating the thiol with hydrogen peroxide (H₂O₂) or Oxone® in aqueous ammonia.

Reaction Scheme :

4-BrC6H4CH2CH2SHH2O2/NH34-BrC6H4CH2SO2NH2\text{4-BrC}6\text{H}4-\text{CH}2-\text{CH}2\text{SH} \xrightarrow{\text{H}2\text{O}2/\text{NH}3} \text{4-BrC}6\text{H}4-\text{CH}2-\text{SO}2\text{NH}2

Challenges :

  • Thiol intermediates are prone to disulfide formation.

  • Over-oxidation to sulfonic acids occurs without precise stoichiometry.

Friedel-Crafts Alkylation with Sulfonamide Electrophiles

Sulfonamide-Assisted Alkylation

A Friedel-Crafts approach using a sulfonamide-containing alkylating agent and bromobenzene:

BrC6H5+CH2(SO2NH2)CH2ClAlCl34-BrC6H4CH2SO2NH2\text{BrC}6\text{H}5 + \text{CH}2(\text{SO}2\text{NH}2)\text{CH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{4-BrC}6\text{H}4-\text{CH}2-\text{SO}2\text{NH}2

Feasibility :

  • Limited by the deactivating effect of the bromine substituent, requiring harsh conditions (e.g., 100–120°C).

  • Competing side reactions (e.g., polyalkylation) reduce yields.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Limitations
Sulfonation-Chlorination1-(4-Bromophenyl)ethaneH₂SO₄, SOCl₂, NH₃30–40Over-sulfonation
Nucleophilic Substitution1-Chloroethane derivativeNaSO₃NH₂25–35Steric hindrance
Thiol Oxidation4-BromostyreneH₂S, H₂O₂, NH₃40–50Disulfide formation
Friedel-Crafts AlkylationBromobenzeneAlCl₃, CH₂(SO₂NH₂)CH₂Cl<20Low regioselectivity

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl ethanesulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

1-(4-bromophenyl)ethane-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may interfere with cellular pathways, affecting processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-bromophenyl)ethane-1-sulfonamide can be contextualized by comparing it to related sulfonamides and aryl-substituted amines. Below is a detailed analysis of its analogs, focusing on synthesis, substituent effects, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Method Yield Key Physical/Chemical Properties
This compound -SO₂NH₂, 4-BrPh Not explicitly reported Discontinued (Commercial source) N/A Discontinued product status
1-(4-Butylphenyl)-1-(4-methoxyphenyl)ethan-1-amine -NH₂, 4-BuPh, 4-MeOPh 225.1274 (M-NH₂) Lithium-halogen exchange in THF 67% Yellow oil; HRMS-verified
1-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethan-1-amine -NH₂, 4-MeOPh, 4-MeSPh 271.1329 (M-NH₂) Lithium-halogen exchange in THF Not reported HRMS-verified
1-(4-Bromophenylsulfonyl)-2-methylnaphtho[2,1-b]furan -SO₂, 4-BrPh, fused naphthofuran Not explicitly reported Oxidation with 3-chloroperoxybenzoic acid 71% Colorless solid; m.p. 452–453 K
N-(4-Bromophenyl)-1-(4-nitrophenyl)methanesulfonamide -SO₂NH₂, 4-BrPh, 4-NO₂Ph 371.21 Synthesis not detailed N/A Nitro group enhances acidity

Key Observations

Nitro-substituted analogs (e.g., ) exhibit stronger electron-withdrawing effects, which may further increase sulfonamide reactivity or binding affinity in biological systems.

Synthetic Routes :

  • The target compound’s commercial discontinuation contrasts with active synthesis protocols for analogs. For instance, lithium-halogen exchange (used in ) is a common method for aryl-amine derivatives, while oxidative sulfonylation (as in ) is critical for sulfone derivatives.

Physicochemical Properties :

  • Physical State : The target compound’s solid/liquid state is unspecified, but analogs range from oils (e.g., ) to crystalline solids (e.g., with m.p. 452–453 K).
  • Stability : The sulfone derivative in demonstrates high thermal stability, whereas the nitro analog in may exhibit higher polarity and solubility in polar solvents.

Yield and Scalability :

  • Yields for lithium-halogen exchange reactions (e.g., 67% in ) are moderate but industrially viable. The oxidation method in achieved 71% yield, suggesting efficient scalability for sulfone synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-bromophenyl)ethane-1-sulfonamide, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via sulfonation of 1-(4-bromophenyl)ethane followed by reaction with ammonia. Key steps include:

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
  • Purification : Column chromatography (silica gel, benzene eluent) achieves >95% purity, as demonstrated in sulfonamide derivative syntheses .
  • Crystallization : Slow evaporation of acetone solutions yields single crystals suitable for X-ray analysis .
    • Data Table :
StepReagents/ConditionsYieldPurityReference
Sulfonation3-Chloroperoxybenzoic acid, DCM, 273 K → RT71%95%
CrystallizationAcetone evaporationN/A>99%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm sulfonamide group integration and aryl proton environments. Methyl and aryl protons are distinguishable at δ 1.2–2.5 ppm and δ 7.3–7.8 ppm, respectively .
  • FTIR : Strong S=O stretching vibrations at 1150–1350 cm1^{-1} and N-H bends at 3300–3500 cm1^{-1} .
  • X-ray Crystallography : SHELXL refines H-atom positions via riding models, with C—H distances fixed at 0.95–0.98 Å .

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